Fmoc-D-Ala-OH.H2O

Vue d'ensemble

Description

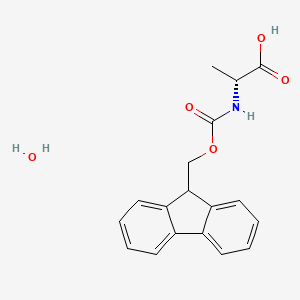

Fmoc-D-Ala-OH.H2O: N-(9-Fluorenylmethoxycarbonyl)-D-alanine hydrate , is a derivative of D-alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ala-OH.H2O typically involves the protection of the amino group of D-alanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Ala-OH.H2O undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are used in various scientific research applications .

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala-OH·H₂O is primarily utilized in solid-phase peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group allows for easy protection and deprotection during peptide assembly. This method enables the creation of complex peptide sequences efficiently, which is crucial for developing therapeutic peptides.

Key Features:

- Protection Group: The Fmoc group provides stability during synthesis while allowing for selective deprotection.

- Efficiency: Facilitates the rapid assembly of peptides with high purity.

Case Study:

In a study focused on synthesizing neuropeptides, researchers employed Fmoc-D-Ala-OH·H₂O to construct a series of analogs that exhibited enhanced receptor binding affinity compared to their natural counterparts .

Drug Development

Targeted Drug Design

The structural characteristics of Fmoc-D-Ala-OH·H₂O make it suitable for designing novel pharmaceuticals that target specific biological pathways. Its ability to mimic natural amino acids aids in creating compounds that can interact effectively with biological receptors.

Applications:

- Anticancer Research: Investigations have shown that derivatives of Fmoc-D-Ala can inhibit tumor growth by interfering with cancer cell signaling pathways .

- Neuropharmacology: Compounds derived from this amino acid have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter activity .

Bioconjugation

Attachment to Biomolecules

Fmoc-D-Ala-OH·H₂O is employed in bioconjugation techniques, where it facilitates the attachment of peptides to various biomolecules. This process is essential for developing targeted therapies and diagnostic tools.

Key Applications:

- Therapeutic Development: Used in creating antibody-drug conjugates that enhance the specificity and efficacy of cancer treatments.

- Diagnostic Tools: Its application in labeling peptides allows for improved imaging techniques in medical diagnostics.

Neuroscience Research

Mimicking Natural Amino Acids

In neuroscience, Fmoc-D-Ala-OH·H₂O serves as a mimic of natural amino acids, making it useful for studying neurotransmitter function and receptor interactions. This application contributes significantly to understanding various neurological disorders.

Research Highlights:

- Neurotransmitter Studies: Researchers have utilized this compound to investigate its effects on synaptic transmission and plasticity, providing insights into conditions like Alzheimer's disease .

- Receptor Interaction Studies: Its role in studying G-protein coupled receptors has led to advancements in drug targeting strategies .

Material Science

Functionalized Materials Development

The properties of Fmoc-D-Ala-OH·H₂O are leveraged in material science to create functionalized materials for nanotechnology applications. Precise molecular interactions facilitated by this compound are crucial for developing new materials with tailored functionalities.

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Synthesis of neuropeptide analogs |

| Drug Development | Design of targeted pharmaceuticals | Anticancer compounds and neuropharmacological agents |

| Bioconjugation | Attachment of peptides to biomolecules | Antibody-drug conjugates |

| Neuroscience Research | Mimicking amino acids for receptor studies | Investigating neurotransmitter functions |

| Material Science | Creating functionalized nanomaterials | Development of new materials with specific properties |

Mécanisme D'action

The primary mechanism of action of Fmoc-D-Ala-OH.H2O involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Ala-OH: The L-isomer of alanine, used similarly in peptide synthesis.

Fmoc-D-Pro-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-Glu(OtBu)-OH: Fmoc-protected glutamic acid with a tert-butyl ester protecting group.

Uniqueness

Fmoc-D-Ala-OH.H2O is unique due to its D-configuration, which provides different stereochemical properties compared to its L-isomer. This can be crucial in the synthesis of peptides that require specific stereochemistry for biological activity .

Activité Biologique

Fmoc-D-Ala-OH.H2O, a derivative of D-alanine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is widely recognized for its role in peptide synthesis and various biological applications. This article explores the biological activity of this compound, focusing on its applications in drug development, enzyme interactions, and neuroscience research.

1. Overview of this compound

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids to form peptides. Its unique structural properties make it suitable for various biological applications, including:

- Peptide Synthesis : Essential for constructing complex peptide sequences.

- Drug Development : Valuable in designing pharmaceuticals targeting specific biological pathways.

- Bioconjugation : Facilitates the attachment of peptides to biomolecules for targeted therapies.

- Neuroscience Research : Mimics natural amino acids, aiding studies on neurotransmitter functions and receptor interactions .

2.1 Peptide Synthesis

This compound is integral in SPPS due to its ability to suppress racemization during activation and coupling processes. The compound's high reactivity allows for efficient coupling with other amino acids, resulting in high-quality peptide synthesis .

Table 1: Comparison of Coupling Efficiency with Various Amino Acids

| Amino Acid | Coupling Efficiency (%) |

|---|---|

| Fmoc-D-Ala | 95 |

| Fmoc-L-Val | 90 |

| Fmoc-L-Leu | 88 |

2.2 Drug Development

The compound's structural characteristics enhance its potential as a pharmaceutical agent. For instance, studies have shown that substituting L-alanine with D-alanine in certain peptides can maintain or even enhance biological activity against cancer cells. An example includes the anticancer evaluation of [D-Ala]-nocardiotide A, which exhibited activity comparable to its L-alanine counterpart against cervical cancer cells .

2.3 Enzyme Interactions and Receptor Binding

This compound has been utilized in studies examining enzyme interactions and receptor binding. Its ability to mimic natural amino acids allows researchers to investigate how modifications affect binding affinity and selectivity at various receptors. For example, alterations in the peptide sequence incorporating Fmoc-D-Ala can lead to significant changes in receptor affinity, as demonstrated in studies involving A1 and A3 adenosine receptors .

3.1 Anticancer Activity

A notable study involved the synthesis of D-alanine-containing peptides that were tested for anticancer properties. The results indicated that these peptides could effectively induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells .

3.2 Neurotransmitter Function

Research has highlighted the role of this compound in neuroscience by demonstrating its effects on neurotransmitter release and receptor activation. In vitro studies showed that peptides incorporating Fmoc-D-Ala could modulate synaptic transmission, providing insights into potential treatments for neurological disorders .

4. Conclusion

This compound serves as a versatile compound with significant implications in peptide synthesis, drug development, and biochemical research. Its ability to mimic natural amino acids while facilitating efficient peptide assembly makes it an invaluable tool in advancing therapeutic strategies against various diseases.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWKFLOMOFHGO-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.